molecular formula C11H21NO3 B1448448 tert-butyl N-(1-hydroxyhex-4-en-2-yl)carbamate CAS No. 1798428-10-0

tert-butyl N-(1-hydroxyhex-4-en-2-yl)carbamate

Cat. No.: B1448448
CAS No.: 1798428-10-0
M. Wt: 215.29 g/mol
InChI Key: SUDUBZVFUWTVSC-AATRIKPKSA-N
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Description

tert-Butyl N-(1-hydroxyhex-4-en-2-yl)carbamate: is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxyhexenyl moiety, and a carbamate functional group. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Properties

IUPAC Name

tert-butyl N-[(E)-1-hydroxyhex-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h5-6,9,13H,7-8H2,1-4H3,(H,12,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDUBZVFUWTVSC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798428-10-0
Record name tert-butyl N-(1-hydroxyhex-4-en-2-yl)carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxyhex-4-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyhexenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-hydroxyhex-4-en-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl N-(1-hydroxyhex-4-en-2-yl)carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxyhex-4-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate biological processes. The hydroxyhexenyl moiety allows for interactions with hydrophobic regions of proteins, while the carbamate group can form covalent bonds with nucleophilic residues in enzymes .

Comparison with Similar Compounds

tert-Butyl N-(1-hydroxyhex-4-en-2-yl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .

Biological Activity

tert-butyl N-(1-hydroxyhex-4-en-2-yl)carbamate is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, a hydroxyhexenyl moiety, and a carbamate functional group. This unique combination allows for significant reactivity and interaction with biological targets.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The compound acts as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. The hydroxyhexenyl moiety facilitates interactions with hydrophobic regions of proteins, while the carbamate group can form covalent bonds with nucleophilic residues in enzymes.
  • Biochemical Assays : It is utilized in biochemical assays to study enzyme mechanisms, showcasing its importance in biochemical research.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The hydroxy group in this compound may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.

2. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in drug development for conditions such as cancer and neurodegenerative diseases. For instance, it has been investigated for its potential to inhibit tyrosinase, an enzyme involved in melanin production .

3. Drug Development Potential

The compound is being explored as a prodrug for targeted drug delivery systems due to its ability to selectively interact with biological targets. Its structural characteristics allow it to be modified for enhanced therapeutic efficacy.

Case Study: Enzyme Mechanism Studies

In one study, this compound was used to elucidate the enzyme mechanism of a specific hydrolase. The compound's ability to form stable complexes with the enzyme allowed researchers to gain insights into the catalytic process and identify key active site residues involved in substrate binding.

Table 1: Summary of Biological Activities

Activity Description References
AntioxidantScavenges free radicals, reducing oxidative stress,
Enzyme InhibitionInhibits tyrosinase; potential applications in skin disorders
Drug DevelopmentInvestigated as a prodrug for targeted delivery,
Biochemical AssaysUsed as a substrate in enzyme mechanism studies,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(1-hydroxyhex-4-en-2-yl)carbamate
Reactant of Route 2
tert-butyl N-(1-hydroxyhex-4-en-2-yl)carbamate

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